molecular formula C17H16N4O5S B2465704 methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate CAS No. 946307-32-0

methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B2465704
CAS No.: 946307-32-0
M. Wt: 388.4
InChI Key: JIACLPOOBXRPLD-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate is a compound of interest in various scientific fields due to its unique molecular structure and potential applications. This compound features a combination of functional groups that make it a versatile molecule for synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 4-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-25-15(23)12-4-2-11(3-5-12)10-27-17-20-19-14(26-17)7-9-21-8-6-13(22)18-16(21)24/h2-6,8H,7,9-10H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIACLPOOBXRPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate typically involves multi-step organic synthesis. The key steps include the formation of the oxadiazole ring, attachment of the thioether linkage, and esterification of the benzoate.

Industrial Production Methods

While specific industrial production methods for this exact compound may not be well-documented, general principles include optimizing yield and purity through reaction condition adjustments and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The thioether group in the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro groups, if present, can be reduced to amines.

  • Substitution: : The aromatic ring in the benzoate can undergo various substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

  • Reducing agents: : Palladium on carbon (Pd/C), hydrogen gas (H2)

  • Substitution conditions: : Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions

Major Products

  • Oxidation of the thioether yields sulfoxide and sulfone derivatives.

  • Reduction may produce amino derivatives.

  • Substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

Biology and Medicine

The 2,4-dioxo-3,4-dihydropyrimidine (barbituric acid) moiety suggests potential activity in medicinal chemistry, possibly in drug design targeting enzyme inhibition or receptor binding.

Industry

The unique structure allows applications in material sciences, potentially as a precursor in the synthesis of specialized polymers or as a component in coatings and adhesives.

Mechanism of Action

The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. The 2,4-dioxo-3,4-dihydropyrimidine moiety may mimic natural substrates or inhibitors of certain enzymes, leading to competitive inhibition or allosteric modulation. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds might include:

  • Methyl 4-(((5-(2-(2,4-dioxo-1H-pyrimidin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate

  • Ethyl 4-(((5-(2-(2,4-dioxo-1,3-dihydropyrimidin-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate

These compounds share structural similarities but may vary in their substituents and therefore their reactivity and applications. The uniqueness of methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate lies in its specific functional groups and their arrangement, which could confer distinct biological activity or chemical reactivity.

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